molecular formula C9H18N2 B11918668 (R)-8-azaspiro[4.5]decan-1-amine

(R)-8-azaspiro[4.5]decan-1-amine

Cat. No.: B11918668
M. Wt: 154.25 g/mol
InChI Key: XWXDGRXUGNLFFC-MRVPVSSYSA-N
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Description

®-8-azaspiro[45]decan-1-amine is a spirocyclic amine compound characterized by its unique structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-azaspiro[4.5]decan-1-amine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be achieved through the condensation of cyclic ketones with amines in the presence of a catalyst such as CuSO4·5H2O . The reaction is carried out in a solvent like toluene, and the resulting product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of ®-8-azaspiro[4.5]decan-1-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and solvents are chosen based on their availability and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-8-azaspiro[4.5]decan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling . Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-8-azaspiro[45]decan-1-amine stands out due to its unique spirocyclic structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

(4R)-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C9H18N2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8,11H,1-7,10H2/t8-/m1/s1

InChI Key

XWXDGRXUGNLFFC-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@H](C2(C1)CCNCC2)N

Canonical SMILES

C1CC(C2(C1)CCNCC2)N

Origin of Product

United States

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